5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-8-6-10(18-14-8)4-3-5-13-12(16)11-7-9(2)17-15-11/h6-7H,3-5H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICYTUIDLYEZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCCC2=CC(=NO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . Another approach includes the use of 18-crown-6 catalyst, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures .
Industrial Production Methods
Industrial production of isoxazole derivatives typically employs scalable and eco-friendly methods. These methods often utilize one-pot synthesis techniques, which are efficient and reduce the generation of waste . The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylases (HDAC), leading to anti-inflammatory and anticancer effects . The compound may also interact with bacterial cell walls, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
Key Observations:
- Core Heterocycles: The target compound’s bis-oxazole system contrasts with pyrazole-pyrazole (e.g., 3a–3p ) or oxazole-oxadiazole hybrids (e.g., ).
- Substituent Effects : Methyl groups in the target compound may reduce steric hindrance compared to bulkier aryl or trifluoromethyl groups in analogs .
- Linker Flexibility: The propyl chain in the target compound provides conformational flexibility, similar to phenoxy linkers in ’s analog but shorter than pyridazinone-containing BK45721 .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis:
- Lipophilicity : The target compound’s predicted LogP (1.8) is lower than pyrazole derivatives (3.2 for 3a ), suggesting better aqueous solubility.
- Thermal Stability : Methyl groups may stabilize the oxazole rings, though melting points are unreported. Pyrazole analogs (e.g., 3a: 133–135°C ) indicate moderate stability.
Crystallographic Analysis
Crystal structures of related compounds (e.g., pyrazole derivatives ) are often solved using SHELXL . The target compound’s structure could be confirmed via similar methods, with ORTEP-3 aiding in visualization.
Biological Activity
5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.
The compound's structure includes an isoxazole ring, which contributes to its biological activity. The molecular formula is , and it features multiple functional groups that can interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 252.28 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
The anticancer properties of this compound have been explored through in vitro studies. Similar compounds in the oxazole family have shown promising results against various cancer cell lines. For instance, derivatives have been tested against colorectal cancer cells (HT29) with a reported cytotoxic concentration (CC50) that suggests efficacy comparable to established chemotherapeutics like cisplatin .
In a related study, oxazolo[5,4-d]pyrimidines were identified as potential VEGFR-2 inhibitors, which are critical in cancer progression and metastasis . Although direct studies on the specific compound may be sparse, its structural relatives suggest a pathway for anticancer activity through inhibition of key cellular pathways.
The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors implicated in microbial resistance or tumor growth. Isoxazoles are known to modulate biological processes by acting on various molecular targets .
Case Studies and Research Findings
Several studies provide insights into the biological activities of related compounds:
- Antimicrobial Evaluation : A study synthesized novel oxazoles and assessed their antimicrobial properties against different bacterial strains. The findings indicated varying degrees of toxicity and effectiveness, highlighting the potential for further development of related compounds .
- Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that certain derivatives had lower toxicity against normal human cells compared to established drugs while maintaining efficacy against cancer cell lines . This suggests a favorable therapeutic index for further exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
